molecular formula C21H15BrN2O4S B13746109 Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- CAS No. 26868-32-6

Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl-

Cat. No.: B13746109
CAS No.: 26868-32-6
M. Wt: 471.3 g/mol
InChI Key: BDJMCMGZOMQUMJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a benzenesulfonamide group attached to an anthracene derivative. The presence of bromine and amino groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- typically involves multiple steps. One common method starts with the nitration of anthraquinone to produce 1-nitroanthraquinone. This step is crucial as it sets the stage for further modifications. The nitration process is carefully controlled to achieve a 35-45% conversion rate to minimize by-products .

Following nitration, the compound undergoes bromination and amination to introduce the bromine and amino groups, respectively. The final step involves sulfonation to attach the benzenesulfonamide group. Each of these steps requires specific reaction conditions, such as temperature control, use of catalysts, and purification processes to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine and amino groups make the compound suitable for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, further enhancing the compound’s versatility .

Scientific Research Applications

Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- has numerous applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic compounds and dyes.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: It is used in the production of dyes and pigments, particularly C.I.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to bind to specific sites on these molecules, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of DNA replication .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their attached functional groups.

    Anthracene derivatives: Compounds with similar anthracene structures but different substituents.

Uniqueness

What sets Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both bromine and amino groups, along with the benzenesulfonamide and anthracene structures, makes it a versatile compound for various applications .

Properties

CAS No.

26868-32-6

Molecular Formula

C21H15BrN2O4S

Molecular Weight

471.3 g/mol

IUPAC Name

N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H15BrN2O4S/c1-11-6-8-12(9-7-11)29(27,28)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3

InChI Key

BDJMCMGZOMQUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br

Origin of Product

United States

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